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Cat. No.: B1212986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activities of two key nuclear

enzymes, Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2

(PARP2). Both enzymes play critical roles in the cellular response to DNA damage, primarily

through the synthesis of poly(ADP-ribose) (PAR) chains from their substrate, nicotinamide

adenine dinucleotide (NAD+). While they share structural similarities in their catalytic domains,

their distinct functionalities and substrate specificities have significant implications for their roles

in genomic stability and as therapeutic targets. This comparison is supported by experimental

data to aid researchers in dissecting their unique and overlapping functions.

Core Catalytic Properties: A Head-to-Head
Comparison
PARP1 is the primary architect of the cellular PAR response to DNA damage, accounting for

approximately 80-90% of total PAR synthesis.[1] PARP2, while structurally similar, contributes a

smaller but significant portion, estimated at 5-15% of cellular PARP activity.[2] This quantitative

difference is a key distinguishing feature of their catalytic roles.
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Feature PARP1 PARP2 References

Contribution to

Cellular PARylation
~80-90% ~5-15% [1][2]

DNA Substrate

Specificity

Broad: single- and

double-strand breaks,

G-quadruplexes, R-

loops

More specific: nicks,

gaps, and flap

structures with a

preference for 5'-

phosphorylated ends

[1][3]

Catalytic Efficiency

(NAD+)

kcat: 26.0 min-1, Km:

212.9 µM

Data for direct

comparison is limited,

but generally

considered to have a

lower turnover rate

than PARP1.

[2][4]

Differential Inhibition Profiles
The development of PARP inhibitors has been a major focus in cancer therapy. While many

first-generation inhibitors target both PARP1 and PARP2, newer agents exhibit greater

selectivity. This differential inhibition is critical for both dissecting the individual roles of each

enzyme and for developing therapies with improved side-effect profiles.

Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM)
Selectivity
(PARP1/PARP2)

Olaparib ~1-5 ~1-2 ~1-2

Rucaparib ~1-5 ~1-2 ~1-2

Niraparib ~2-4 ~1-2 ~2

Talazoparib <1 <1 ~1

Veliparib ~2-5 ~1-3 ~2
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Note: IC50 values are compiled from various sources and may differ based on assay

conditions. The selectivity is presented as a ratio of PARP2 IC50 to PARP1 IC50, where a

value >1 indicates PARP2 selectivity and <1 indicates PARP1 selectivity.

Distinct Protein Substrate Preferences
While both PARP1 and PARP2 PARylate a variety of nuclear proteins, including themselves

(auto-PARylation) and histones, emerging evidence from proteomic studies suggests they have

distinct substrate repertoires. This substrate specificity is a key determinant of their unique

biological functions.

Substrate
Class

PARP1-
Specific
Examples

PARP2-
Specific
Examples

Shared
Substrates

References

DNA Repair
DNA-PKcs,

Ku70/80, XRCC1
-

Histones, DNA

Ligase III, DNA

Polymerase β

[3][5]

Chromatin

Remodeling
BRD7, ALC1 - - [5]

Transcription

Numerous

transcription

factors

- - [2]

Other -

FK506-binding

protein 3, SH3

and cysteine-rich

domain-

containing

protein 1

- [6]

Signaling Pathways and Experimental Workflows
To visualize the roles of PARP1 and PARP2 in cellular processes and the methodologies used

to study them, the following diagrams are provided.
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Caption: Role of PARP1 and PARP2 in the DNA damage response pathway.
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In Vitro PARP Activity Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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